molecular formula C11H7NO3S B6387955 3-(5-Formylthiophen-2-YL)picolinic acid CAS No. 1261989-97-2

3-(5-Formylthiophen-2-YL)picolinic acid

Cat. No.: B6387955
CAS No.: 1261989-97-2
M. Wt: 233.24 g/mol
InChI Key: NXBFDJTXVHPZBD-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-YL)picolinic acid (IUPAC name: 5-(5-formylthiophen-2-yl)picolinic acid) is a heterocyclic compound combining a picolinic acid backbone with a 5-formylthiophen-2-yl substituent. Its molecular formula is C₁₁H₇NO₃S, with a molecular weight of 233.2 g/mol .

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-7-3-4-9(16-7)8-2-1-5-12-10(8)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBFDJTXVHPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-2-YL)picolinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-2-YL)picolinic acid can undergo several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Formylthiophen-2-YL)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-YL)picolinic acid largely depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Picolinic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Thiophene Price (1g) CAS Number
5-(5-Formylthiophen-2-yl)picolinic acid C₁₁H₇NO₃S 233.2 Formyl (-CHO) $240.00 [99568-12-4]*
5-(Thiophen-2-yl)picolinic acid C₁₀H₇NO₂S 205.2 Hydrogen (-H) $240.00 [99568-12-4]*
5-(5-Acetylthiophen-2-yl)picolinic acid C₁₂H₉NO₃S 247.3 Acetyl (-COCH₃) Not listed [99568-12-4]*
5-(5-Methylthiophen-2-yl)picolinic acid C₁₁H₉NO₂S 219.2 Methyl (-CH₃) $180.00 [99568-12-4]*

Notes:

  • Price data reflects commercial availability (Aroz Technologies, 2008) .

Structural and Electronic Effects

The formyl group in 3-(5-formylthiophen-2-YL)picolinic acid is electron-withdrawing, which reduces electron density at the thiophene ring compared to analogs like the methyl- or acetyl-substituted derivatives. This property enhances its ability to participate in nucleophilic reactions or coordinate with metal ions. For example:

  • Coordination Chemistry: Studies on mercury(II) complexes with picolinic acid derivatives (e.g., {[HgCl(pic)]}n) demonstrate that substituents influence coordination geometry and polymer dimensionality.
  • Acidity : The formyl group increases the acidity of the picolinic acid’s carboxylic moiety compared to methyl-substituted analogs, affecting solubility and reactivity in aqueous or organic media.

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